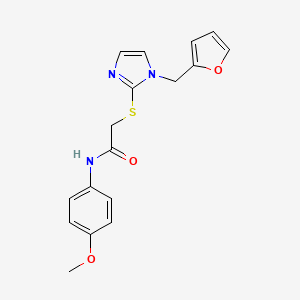
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide, also known as FITM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide acts as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme that is involved in the synthesis of monounsaturated fatty acids. By inhibiting SCD, 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide reduces the levels of monounsaturated fatty acids, which can have various effects on cellular processes such as cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide can induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide has also been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is its potential to inhibit the growth of cancer cells and induce apoptosis. 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide also has potential applications in neuroprotection and metabolic disorders. However, one limitation of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide research. One direction is to explore its potential applications in other fields such as cardiovascular disease and liver disease. Another direction is to develop more efficient synthesis methods for 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide. Additionally, more studies are needed to determine the optimal dosage and administration of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide for various applications.
Conclusion:
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its inhibition of SCD has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, improving insulin sensitivity, and protecting neurons from oxidative stress. 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide has potential applications in cancer research, neuroprotection, and metabolic disorders. However, its low solubility in water can make it difficult to administer in certain experiments. There are several future directions for 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide research, including exploring its potential applications in other fields and developing more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and metabolic disorders. In cancer research, 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In metabolic disorders, 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide has been studied for its potential to improve insulin sensitivity and reduce inflammation.
Eigenschaften
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-14-6-4-13(5-7-14)19-16(21)12-24-17-18-8-9-20(17)11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZGCYKSYVXZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



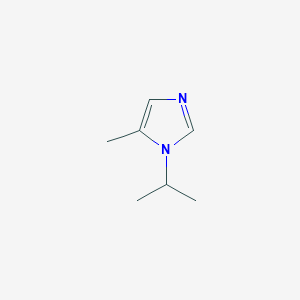
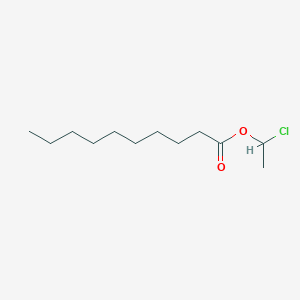
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296336.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296339.png)
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-5-bromo-2-furancarboxamide](/img/structure/B3296346.png)
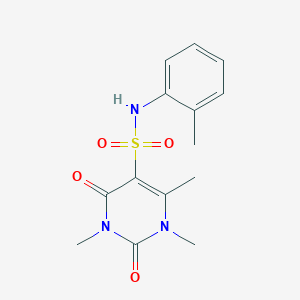
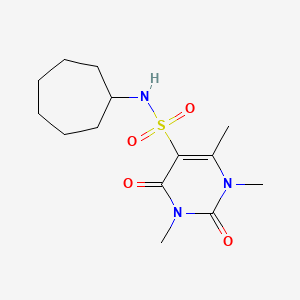
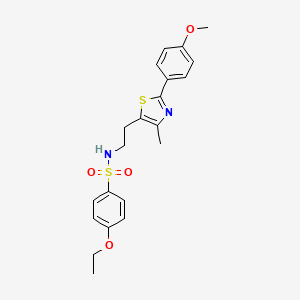
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3296375.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B3296377.png)
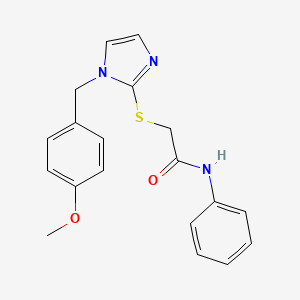
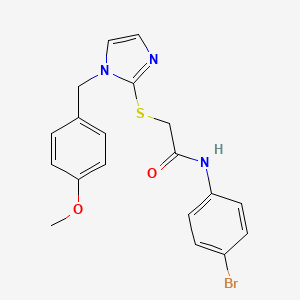
![3-(3,4-dichlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3296390.png)
![4-Benzyl-4-azaspiro[2.4]heptane](/img/structure/B3296406.png)